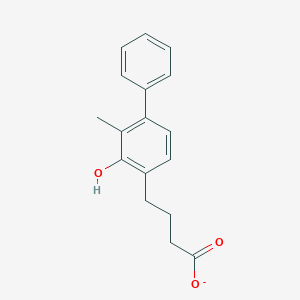

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

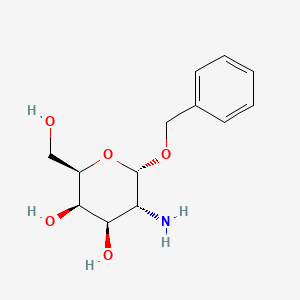

“Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester” is an organic compound with the molecular formula C11H14O3 . It is also known by other names such as “Butyric acid, 4-(p-hydroxyphenyl)-, methyl ester”, “4-(p-Hydroxyphenyl)butyric acid methyl ester”, and "Methyl 4-(4-hydroxyphenyl)butanoate" .

Synthesis Analysis

The synthesis of esters like “Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester” typically involves a nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are generally limited to the formation of simple esters .Molecular Structure Analysis

The molecular structure of “Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C11H14O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 .Chemical Reactions Analysis

Esters, including “Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester”, are formed by the reaction between alcohols and carboxylic acids . This reaction, known as esterification, involves the alkoxide group of an alcohol replacing the hydroxyl group of a carboxylic acid .Physical And Chemical Properties Analysis

“Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester” has a molecular weight of 194.2271 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Pyrrolidinone Derivatives

Scientific Field

Organic Chemistry

Application Summary

Pyrrolidinone derivatives are important nitrogen-containing heterocyclic compounds synthesized in multicomponent reactions (MCRs). They have various pharmacological and biological properties, making them unique and important in organic synthesis .

Method of Application

An efficient method for the synthesis of a new highly substituted pyrrolidinone derivative was developed via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .

Results or Outcomes

The structure of the synthesized product was confirmed by FTIR, 1H and 13C NMR spectroscopy. The geometrical structure, the HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of the desired product were also calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set .

Nonlinear Optical Applications of Organic Co-crystals

Scientific Field

Materials Science

Application Summary

The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been studied for third harmonic nonlinear optical applications .

Method of Application

The 4H3MN co-crystal was grown by a slow evaporation method using ethanol solvent. The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .

Results or Outcomes

The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies. The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material .

Synthesis of Ethyl 4-Hydroxy-2-(4-Methoxyphenyl)-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate

Application Summary

This compound is a highly substituted pyrrolidinone derivative synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . Pyrrolidinone derivatives are important nitrogen-containing heterocyclic compounds with various pharmacological and biological properties .

Method of Application

The synthesis of this compound is achieved through a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .

Results or Outcomes

Synthesis of 4,4,4-Trifluoro-3,3-Dihydroxy-2-Methyl-1-(Thien-2-Yl)-1-Butanone

Application Summary

This compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine .

Method of Application

The synthesis of this compound is achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine .

Results or Outcomes

X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .

Propiedades

IUPAC Name |

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXSRLCMIFKCO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17O3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721225 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester | |

CAS RN |

109684-03-9 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

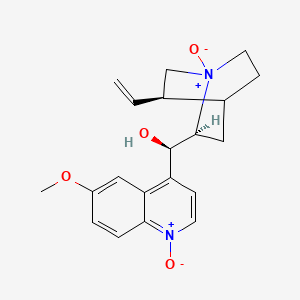

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

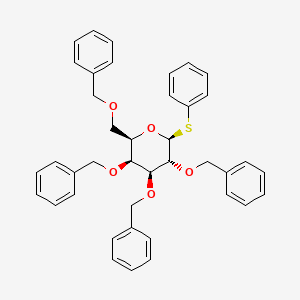

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

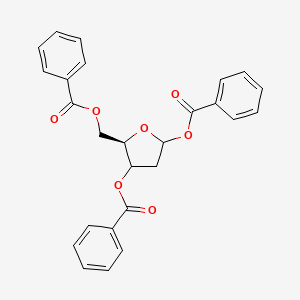

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)